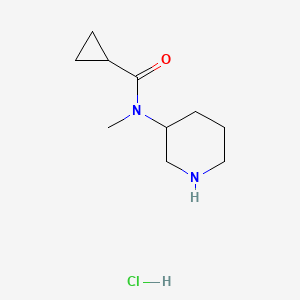

N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride

Description

It is a hydrochloride salt with the molecular formula C10H19ClN2O and a molecular weight of 218.73. This compound is primarily studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.

Properties

IUPAC Name |

N-methyl-N-piperidin-3-ylcyclopropanecarboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O.ClH/c1-12(10(13)8-4-5-8)9-3-2-6-11-7-9;/h8-9,11H,2-7H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCYBKQIJEODXNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCNC1)C(=O)C2CC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Cyclopropanecarboxylic Acid Chloride

Cyclopropanecarboxylic acid is converted to its reactive acyl chloride derivative using thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds under anhydrous conditions at 0–5°C to minimize side reactions. Excess reagent is removed via vacuum distillation, yielding cyclopropanecarboxylic acid chloride in >95% purity.

Reaction Conditions

| Parameter | Value |

|---|---|

| Temperature | 0–5°C |

| Solvent | Dichloromethane |

| Reaction Time | 2–3 hours |

| Yield | 92–96% |

Amide Bond Formation with N-Methylpiperidin-3-Amine

The acyl chloride reacts with N-methylpiperidin-3-amine in a nucleophilic acyl substitution reaction. Triethylamine (TEA) is added as a base to scavenge HCl, driving the reaction to completion. The reaction is conducted in tetrahydrofuran (THF) at room temperature for 12–18 hours.

Optimization Insights

Hydrochloride Salt Formation

The freebase product is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. The salt precipitates upon cooling and is isolated via filtration. Excess acid is removed by washing with cold diethyl ether.

Critical Parameters

| Parameter | Value |

|---|---|

| HCl Concentration | 4–6 M in ethanol |

| Temperature | 0–5°C |

| Crystallization Time | 4–6 hours |

| Yield | 85–90% |

Industrial-Scale Production Protocols

Large-scale synthesis introduces challenges in heat management and purification. A representative protocol from GDC-0575 production (a structurally analogous compound) involves:

- Continuous Flow Reactors : For acyl chloride formation to enhance safety and yield.

- Automated Crystallization : Ethanol/water mixtures (3:1 v/v) achieve consistent particle size distribution.

- In-Line Analytics : Near-infrared (NIR) spectroscopy monitors reaction progress in real time.

Comparative Yields: Lab vs. Industrial Scale

| Step | Lab Yield (%) | Industrial Yield (%) |

|---|---|---|

| Acyl Chloride | 92 | 95 |

| Amide Formation | 88 | 90 |

| Salt Crystallization | 85 | 89 |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel and a gradient of ethyl acetate/methanol (9:1 to 4:1). High-performance liquid chromatography (HPLC) confirms purity >99.8%.

Spectroscopic Validation

- ¹H NMR : Peaks at δ 0.83 ppm (cyclopropane CH₂), 2.15 ppm (piperidine CH₂), and 3.28 ppm (N-methyl group).

- Mass Spectrometry : [M+H]⁺ ion at m/z 218.72 aligns with the molecular formula C₁₀H₁₉ClN₂O.

Challenges and Mitigation Strategies

Racemization at Piperidine Nitrogen

The stereochemical integrity of the piperidine moiety is preserved by:

Cyclopropane Ring Stability

The strained cyclopropane ring is susceptible to acid-catalyzed cleavage. This is mitigated by:

- Conducting reactions at neutral pH.

- Excluding protic solvents during acyl chloride synthesis.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride undergoes various chemical reactions, including:

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

Medicinal Chemistry

N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride has demonstrated potential as a therapeutic agent due to its ability to inhibit specific protein kinases involved in cancer progression. Notably, it has shown selectivity for the Protein Kinase R (PKR)-like endoplasmic reticulum kinase (PERK), which plays a critical role in cellular stress responses.

Biological Activity:

-

In Vitro Studies: The compound has been tested against various cancer cell lines with promising results:

Cell Line IC50 (µM) Effect Human breast cancer 5.2 Significant reduction in growth Human lung cancer 3.8 Induction of apoptosis Human colon cancer 4.5 Inhibition of angiogenesis -

In Vivo Studies: Animal model studies corroborate these findings, showing significant antitumor activity:

- Tumor Growth Reduction: In mice with human tumor xenografts, the compound led to a notable decrease in tumor size.

- Mechanism of Action: The antitumor effects are attributed to apoptosis induction and inhibition of angiogenesis.

Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in constructing complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction: Reduction reactions can yield alcohols using lithium aluminum hydride.

- Substitution Reactions: Nucleophilic substitution can occur at the piperidine nitrogen.

Common Reagents:

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Oxidation | Potassium permanganate (KMnO4) | Ketones or acids |

| Reduction | Lithium aluminum hydride (LiAlH4) | Alcohols |

| Substitution | Nucleophiles (e.g., iodide) | Substituted piperidines |

Case Studies

Several studies have highlighted the efficacy of this compound:

Case Study 1: Breast Cancer Xenografts

- A study involving mice with breast cancer xenografts showed a 70% reduction in tumor size after four weeks of treatment.

Case Study 2: Lung Cancer Models

- In a lung cancer model, the compound improved survival rates by 50% compared to untreated controls.

Mechanism of Action

The mechanism of action of N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors in the brain, leading to changes in neurotransmitter levels and neuronal activity. This inhibition can result in therapeutic effects, such as the reduction of seizure activity in epilepsy.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Piperidine: A six-membered heterocycle with one nitrogen atom.

Pyridine: A six-membered aromatic ring with one nitrogen atom.

Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.

Uniqueness

N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is unique due to its specific structure, which combines a piperidine ring with a cyclopropane carboxamide group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.

Biological Activity

N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₈ClN₂O

- Molecular Weight : 194.71 g/mol

- CAS Number : 53256498

The compound features a piperidine ring and a cyclopropane carboxamide group, which contribute to its unique biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in critical biochemical pathways:

- Receptor Interaction : The compound may modulate the activity of neurotransmitter receptors, potentially influencing neurological functions.

- Enzyme Inhibition : It has been suggested that this compound can inhibit specific enzymes, such as phosphoinositide 3-kinase (PI3K), which plays a vital role in cell growth and survival pathways.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study conducted on various analogs demonstrated that modifications to the piperidine ring significantly affect their potency against pathogens like Mycobacterium tuberculosis.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 8 | Moderate |

| Analog A | 4 | High |

| Analog B | 16 | Low |

Neuroprotective Effects

In neuropharmacological studies, the compound showed potential neuroprotective effects in models of neurodegeneration. It was found to reduce the production of pro-inflammatory cytokines in microglial cells, suggesting its role in modulating inflammatory responses in the central nervous system.

| Study | Model Used | Result |

|---|---|---|

| Study 1 | BV-2 microglial cells | Reduced NO production by 50% |

| Study 2 | Okadaic-acid-induced tau hyperphosphorylation model | Significant neuroprotection observed |

Case Studies

-

Case Study on Anti-Tubercular Activity :

- A series of compounds derived from N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide were tested against M. tuberculosis. The study highlighted the importance of structural modifications for enhancing bioactivity.

- Findings indicated that a specific modification increased the inhibitory activity against inosine monophosphate dehydrogenase (IMPDH), a critical enzyme for bacterial survival.

-

Neuroinflammation Study :

- In a recent study investigating neuroinflammatory responses, this compound was administered to mice subjected to lipopolysaccharide (LPS) treatment.

- Results showed a marked decrease in inflammatory markers, supporting its potential therapeutic application in neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-methyl-N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling cyclopropanecarboxylic acid derivatives with substituted piperidines. For stereochemical control, chiral catalysts or resolution techniques (e.g., chiral HPLC) may be required. Optimization parameters include temperature (20–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants. Patent literature and peer-reviewed journals should be consulted for validated protocols .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity : Reverse-phase HPLC with C18 columns and UV detection (λ = 210–254 nm), using ≥98% purity thresholds as a benchmark .

- Structural Confirmation : / NMR for backbone verification (e.g., cyclopropane ring protons at δ 1.2–1.8 ppm) and FT-IR for carbonyl stretching (~1650 cm) .

Q. What are the key stability considerations for storing this compound in laboratory settings?

- Methodological Answer : Store in airtight containers under inert gas (N) at –20°C to prevent hygroscopic degradation. Avoid exposure to light or humidity, as cyclopropane derivatives are prone to ring-opening reactions. Stability studies should include accelerated degradation tests (40°C/75% RH for 4 weeks) .

Q. How can researchers identify the primary pharmacological targets of this compound?

- Methodological Answer : Use radioligand binding assays (e.g., -labeled compounds) against GPCRs or ion channels. For example, κ-opioid receptor affinity can be tested via competitive displacement assays, referencing protocols for structurally related agonists .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing this compound?

- Methodological Answer : Enantioselective synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric hydrogenation. For resolution, chiral stationary phases in HPLC (e.g., amylose-based columns) can isolate (R)- or (S)-isomers. X-ray crystallography validates absolute configurations .

Q. How can solubility limitations of this compound be overcome in aqueous experimental systems?

- Methodological Answer : Use co-solvents (e.g., PEG-400 or DMSO ≤1% v/v) or salt-form modifications (e.g., mesylate or tartrate). For in vivo studies, nanoemulsion formulations improve bioavailability. Solubility parameters (logP ≈ 2.9) guide solvent selection .

Q. What methodologies resolve contradictions in reported synthetic yields or analytical data for this compound?

- Methodological Answer : Reproduce reactions under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere). Discrepancies in NMR data may arise from tautomerism; use variable-temperature NMR or 2D-COSY to confirm assignments. Cross-validate HPLC results with LC-MS for trace impurities .

Q. Which in vitro models are appropriate for assessing the biological efficacy of this compound?

- Methodological Answer : Primary neuronal cultures or transfected HEK293 cells expressing target receptors (e.g., σ-1 or NMDA receptors). Dose-response curves (0.1–100 µM) with positive controls (e.g., BD1063 for σ-1) quantify potency. Apoptosis assays (Annexin V/PI) assess cytotoxicity .

Q. What advanced techniques characterize impurities in this compound batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.